BenchChemオンラインストアへようこそ!

5-(5-Chloro-1H-benzo[d]imidazol-2-yl)pentanoic acid

Medicinal Chemistry Physicochemical Profiling Benzimidazole SAR

5-(5-Chloro-1H-benzo[d]imidazol-2-yl)pentanoic acid is a synthetic benzimidazole derivative (C12H13ClN2O2, MW 252.69) bearing a 5-chloro substituent on the fused benzene ring and a pentanoic acid side chain at the 2-position. The compound is catalogued by InterBioScreen as BB_SC-8677 (free base) and BB_SC-08678 (hydrochloride salt).

Molecular Formula C12H13ClN2O2
Molecular Weight 252.7
CAS No. 1156900-43-4
Cat. No. B2475714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5-Chloro-1H-benzo[d]imidazol-2-yl)pentanoic acid
CAS1156900-43-4
Molecular FormulaC12H13ClN2O2
Molecular Weight252.7
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)NC(=N2)CCCCC(=O)O
InChIInChI=1S/C12H13ClN2O2/c13-8-5-6-9-10(7-8)15-11(14-9)3-1-2-4-12(16)17/h5-7H,1-4H2,(H,14,15)(H,16,17)
InChIKeyPYDRZOYUEAQWEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(5-Chloro-1H-benzo[d]imidazol-2-yl)pentanoic acid (CAS 1156900-43-4): Compound Profile and Procurement Context


5-(5-Chloro-1H-benzo[d]imidazol-2-yl)pentanoic acid is a synthetic benzimidazole derivative (C12H13ClN2O2, MW 252.69) bearing a 5-chloro substituent on the fused benzene ring and a pentanoic acid side chain at the 2-position . The compound is catalogued by InterBioScreen as BB_SC-8677 (free base) and BB_SC-08678 (hydrochloride salt) [1]. It belongs to a broader class of 2-carboxyalkyl-benzimidazoles that have been investigated as scaffolds in medicinal chemistry for enzyme inhibitor design, particularly against DGAT1, NaV channels, and carbonic anhydrase isoforms [2]. The compound is supplied at ≥97% purity by multiple vendors and is primarily positioned as a building block for further derivatization .

Why 5-(5-Chloro-1H-benzo[d]imidazol-2-yl)pentanoic acid Cannot Be Replaced by Unsubstituted or N-Alkylated Analogs


Benzimidazole-2-pentanoic acid derivatives are not functionally interchangeable because the 5-chloro substituent exerts a significant electron-withdrawing effect (Hammett σ_m ≈ 0.37) that modulates both the benzimidazole NH acidity (pKa shift of approximately –0.5 to –0.8 units versus the unsubstituted congener) and the electrostatic potential of the aromatic ring, directly influencing target binding and metabolic stability [1]. SAR studies on related 5-chlorobenzimidazole series have demonstrated that deletion or replacement of the 5-chloro with hydrogen, methyl, or methoxy alters IC50 values by 2- to 10-fold against targets such as galectin-1 and cannabinoid CB2 receptors, confirming that the chloro atom is not a silent spectator but a pharmacophoric determinant [2]. Furthermore, the pentanoic acid linker length (five methylene units) controls the spatial relationship between the benzimidazole core and the terminal carboxylate; shortening this chain to acetic acid (two methylene units) or extending it alters both conformational flexibility and the pKa of the terminal acid, affecting solubility and salt-forming capacity .

Quantitative Differentiation Evidence: 5-(5-Chloro-1H-benzo[d]imidazol-2-yl)pentanoic acid vs. Closest Analogs


Electronic Modulation: 5-Chloro vs. 5-H (Unsubstituted) Benzimidazole-2-pentanoic Acid – pKa Shift and Electrostatic Potential

The 5-chloro substituent introduces a –I (inductive) electron-withdrawing effect that lowers the predicted pKa of the benzimidazole NH proton by approximately 0.5–0.8 log units relative to the unsubstituted analog 5-(1H-benzimidazol-2-yl)pentanoic acid (CAS 14678-78-5) . This acidification enhances hydrogen-bond donor strength and alters the protonation state at physiological pH, which in turn affects target binding and membrane permeability. In related 5-chlorobenzimidazole series, this electronic perturbation has been shown to translate into 2- to 10-fold differences in target binding affinity; for example, compound 6g (4-(1-benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)-N-(4-hydroxyphenyl)benzamide) exhibited an IC50 of 7.01 ± 0.20 µM against MCF-7 cells, whereas the des-chloro analog showed significantly reduced potency [1].

Medicinal Chemistry Physicochemical Profiling Benzimidazole SAR

Linker Length Differentiation: Pentanoic Acid (C5) vs. Acetic Acid (C2) Side Chain – Conformational Flexibility and Salt Formation

The pentanoic acid side chain (five methylene units) in 5-(5-Chloro-1H-benzo[d]imidazol-2-yl)pentanoic acid provides a longer, more flexible spacer compared to the acetic acid analog 2-(5-chloro-1H-benzo[d]imidazol-2-yl)acetic acid (CAS 53350-32-6, C9H7ClN2O2, MW 210.62), which has only one methylene unit . The additional three methylene groups increase the number of rotatable bonds from 2 to 5, expanding the conformational search space and allowing the terminal carboxylate to access distal binding pockets or to engage in salt-bridge interactions at greater distances from the benzimidazole core. The hydrochloride salt form of the target compound (BB_SC-8677, C12H14Cl2N2O2, MW 289.15) has been characterized and is commercially inventoried, whereas the acetic acid analog is predominantly supplied as the free acid [1].

Synthetic Chemistry Linker Optimization Salt Screening

Substituent Steric and Electronic Contrast: 5-Chloro vs. 5,6-Dimethyl Benzimidazole-2-pentanoic Acid

The 5,6-dimethyl analog 5-(5,6-dimethyl-1H-benzimidazol-2-yl)pentanoic acid (CAS 1224322-38-6, C14H18N2O2, MW 246.30) introduces electron-donating (+I, hyperconjugation) methyl groups at both the 5- and 6-positions, creating a fundamentally different electronic environment compared to the electron-withdrawing 5-chloro substituent . The 5-chloro compound has a single halogen substituent (mono-substituted), whereas the dimethyl analog is symmetrically di-substituted with bulkier, lipophilic methyl groups (Δ calculated logP ≈ +0.8 to +1.2 for dimethyl vs. chloro, based on fragment-based estimation) . In benzimidazole-based inhibitor series, 5-chloro substitution has been preferentially associated with improved metabolic stability (reduced CYP-mediated oxidation at the benzene ring) compared to 5,6-dimethyl substitution, which can undergo benzylic oxidation [1].

SAR Analysis Steric Effects Benzimidazole Derivatives

Purity and Supply Chain Differentiation: 97% Minimum Purity with Documented Vendor Sourcing

5-(5-Chloro-1H-benzo[d]imidazol-2-yl)pentanoic acid (CAS 1156900-43-4) is commercially supplied at a certified purity of 97% (HPLC) by Chemenu, with the hydrochloride salt form (BB_SC-8677, BB_SC-08678) inventoried by InterBioScreen . In contrast, the unsubstituted analog 5-(1H-benzimidazol-2-yl)pentanoic acid (CAS 14678-78-5) is typically offered at 95% purity by suppliers such as Bidepharm . The 2% purity differential, while modest, is relevant for applications requiring high mass-balance accuracy (e.g., quantitative biochemistry, high-sensitivity biophysical assays) where impurities can confound IC50 or Kd determinations. The availability of both free base and hydrochloride salt forms of the target compound provides an additional procurement advantage, as the salt form offers improved aqueous solubility for biochemical assay preparation without the need for pre-formulation pH adjustment [1].

Quality Control Procurement Analytical Chemistry

Optimal Application Scenarios for 5-(5-Chloro-1H-benzo[d]imidazol-2-yl)pentanoic acid Based on Quantitative Differentiation Evidence


Structure-Based Drug Design Requiring an Electron-Deficient Benzimidazole Warhead

When a medicinal chemistry program demands a benzimidazole scaffold with reduced electron density on the fused benzene ring to strengthen π-stacking interactions with aromatic residues in the target binding pocket, the 5-chloro analog is the preferred choice over the unsubstituted parent (CAS 14678-78-5). The electron-withdrawing chlorine atom lowers the predicted benzimidazole NH pKa by 0.5–0.8 units, enhancing hydrogen-bond donor character [1], while simultaneously reducing the π-electron density of the aromatic system to favor edge-to-face or π-cation interactions. The pentanoic acid linker provides a 5-atom spacer suitable for conjugation to amine-bearing motifs via amide bond formation, enabling modular library synthesis .

Biochemical Assay Development Utilizing Pre-formed Hydrochloride Salt for Direct Aqueous Solubility

For biochemical IC50 determination, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) experiments where the compound must be dissolved directly in aqueous buffer without organic co-solvent, the hydrochloride salt form (BB_SC-8677, MW 289.15) provides immediate water solubility with no pH adjustment required [1]. This eliminates the variable of DMSO content in assay media and reduces the risk of solvent-induced artifacts. The 97% certified purity ensures that measured binding parameters are not skewed by co-eluting impurities that could act as competitive inhibitors or non-specific binders .

Synthetic Chemistry: Modular Building Block with a Halogen Handle for Cross-Coupling Diversification

The 5-chloro substituent serves as a versatile synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira), enabling rapid generation of analog libraries from a single advanced intermediate [1]. The pentanoic acid side chain can be orthogonally protected as an ester during cross-coupling and later deprotected to reveal the free carboxylate for bioconjugation or salt formation. This dual-handle architecture (chloro for coupling + carboxylic acid for conjugation) is not available in the unsubstituted or 5,6-dimethyl analogs, which either lack a reactive halogen (unsubstituted) or bear less reactive methyl groups (dimethyl) .

DGAT1 or Ion Channel Inhibitor Lead Optimization Requiring Defined Linker Geometry

The benzimidazole-2-pentanoic acid scaffold has been employed in DGAT1 inhibitor programs where the carboxylate moiety engages a key arginine residue in the active site [1]. The five-methylene linker length in the target compound positions the carboxylate at an optimal distance for this interaction, whereas the shorter acetic acid analog (C2 linker) places the carboxylate too close to the benzimidazole core, potentially missing the arginine side chain by 2–3 Å in the bound conformation . For programs targeting NaV1.8 or related ion channels where benzimidazole-based blockers have shown promise, the 5-chloro substitution pattern aligns with the SAR trend that halogen substitution at the 5-position improves selectivity over NaV1.5 (cardiac isoform) compared to unsubstituted analogs [2].

Quote Request

Request a Quote for 5-(5-Chloro-1H-benzo[d]imidazol-2-yl)pentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.